Cdk2-IN-8
CAS No.:
Cat. No.: VC16646591
Molecular Formula: C22H25N5O3
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H25N5O3 |
---|---|
Molecular Weight | 407.5 g/mol |
IUPAC Name | 2-(4-methylpiperazin-1-yl)-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]acetamide |
Standard InChI | InChI=1S/C22H25N5O3/c1-25-11-13-26(14-12-25)15-21(28)24-27-20(16-30-17-7-3-2-4-8-17)23-19-10-6-5-9-18(19)22(27)29/h2-10H,11-16H2,1H3,(H,24,28) |
Standard InChI Key | FZZOSMFVNIIGDD-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)CC(=O)NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |
Introduction
Structural and Biochemical Properties of CDK2 Inhibitors
Purine-Based Inhibitors and Selectivity Optimization
Purine derivatives dominate CDK2 inhibitor development due to their ability to occupy the ATP-binding pocket. Modifications at the 6-position of the purine ring significantly influence potency and selectivity. For instance, replacing a methoxy group with larger alkoxy substituents (e.g., iso-propoxy or butoxy) enhanced CDK2 inhibition, as seen in compounds 33 (IC50 = 3 nM) and 34 (IC50 = 1 nM) . The 6-([1,1′-biphenyl]-3-yl)purine derivative 73 achieved unprecedented selectivity (>2,000-fold for CDK2 over CDK1), attributed to its interaction with the glycine-rich loop conformation unique to CDK2 .
Non-Purine Scaffolds and Binding Dynamics
Co-crystal structures of CDK2 with inhibitors like CVT-313 reveal critical interactions with Leu83, Asp86, and Asp145, stabilized by water-mediated bonds with Asn132 . These findings inform the design of derivatives with improved affinity. For example, triazolopyrimidine and pyrazolopyrimidine analogs retain CDK2 inhibitory activity, while imidazopyrimidines show reduced potency, underscoring the importance of scaffold rigidity .
Table 1: Structural and Biochemical Profiles of Selected CDK2 Inhibitors
Compound | IC50 (CDK2) | Selectivity (CDK2 vs. CDK1) | Key Structural Features |
---|---|---|---|
73 | 0.044 μM | 2,000-fold | 6-([1,1′-biphenyl]-3-yl)purine |
CVT-313 | 1.2 μM | N/A | Binds Leu83, Asp86, Asp145 |
BLU-222 | N/A | High | Oral bioavailability, CCNE1-targeted |
Clinical Development of CDK2 Inhibitors
Fadraciclib: Dual Targeting of CDK2 and CDK9
Fadraciclib, an oral CDK2/9 inhibitor, showed activity in T-cell lymphomas and squamous NSCLC in early trials. Pharmacodynamic analyses confirmed suppression of MYC and MCL1, downstream targets of CDK9 . Hyperglycemia and nausea were common DLTs, with an MTD of 100 mg BID .
Biomarkers and Patient Stratification
CCNE1 amplification remains the most validated biomarker for CDK2 inhibitor response. Preclinical data indicate that CCNE1-amplified ovarian cancers exhibit heightened sensitivity to CDK2 inhibition . Other biomarkers under investigation include:
-
Cyclin E1/2 overexpression: Prevalent in 40% of inflammatory breast cancers.
-
FBXW7 loss: Associated with CDK2 activation in colorectal malignancies.
-
USP28 overexpression: Linked to cyclin E stabilization in ovarian cancer .
Tolerability and Combination Strategies
CDK2 inhibitors exhibit manageable toxicity profiles, with nausea (26–77%), vomiting (11–49%), and fatigue (15–46%) as common adverse events . Selective agents like BLU-222 trend toward lower toxicity compared to pan-CDK inhibitors. Combination therapies with CDK4/6 inhibitors (e.g., ribociclib) are being explored to circumvent resistance mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume